molecular formula C24H16Cl2O6 B342031 1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE

1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE

Cat. No.: B342031
M. Wt: 471.3 g/mol
InChI Key: LJYYFQRZYDTFGA-UHFFFAOYSA-N
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Description

1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE is a chemical compound with the molecular formula C24H16Cl2O6 It is known for its unique structure, which includes two oxo-phenylethyl groups attached to a dichlorophthalate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE typically involves the reaction of 4,5-dichlorophthalic anhydride with 2-oxo-2-phenylethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The dichlorophthalate core can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-oxo-2-phenylethyl) phthalate: Similar structure but lacks the chlorine atoms on the phthalate core.

    Bis(2-oxo-2-phenylethyl) 3,4-dichlorophthalate: Similar structure with chlorine atoms in different positions on the phthalate core.

    Bis(2-oxo-2-phenylethyl) 4,5-dibromophthalate: Similar structure with bromine atoms instead of chlorine.

Uniqueness

1,2-BIS(2-OXO-2-PHENYLETHYL) 4,5-DICHLOROBENZENE-1,2-DICARBOXYLATE is unique due to the presence of chlorine atoms at the 4 and 5 positions of the phthalate core. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C24H16Cl2O6

Molecular Weight

471.3 g/mol

IUPAC Name

diphenacyl 4,5-dichlorobenzene-1,2-dicarboxylate

InChI

InChI=1S/C24H16Cl2O6/c25-19-11-17(23(29)31-13-21(27)15-7-3-1-4-8-15)18(12-20(19)26)24(30)32-14-22(28)16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

LJYYFQRZYDTFGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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